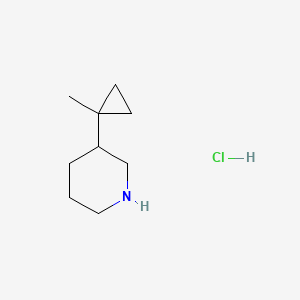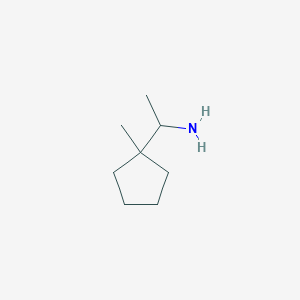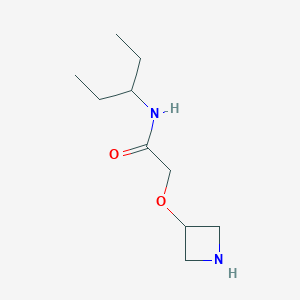
2-(3-Chloro-2-methylpropyl)-1-ethyl-1h-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the alkylation of 1-ethylimidazole with 3-chloro-2-methylpropyl chloride under basic conditions. The reaction typically uses a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the imidazole, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole can undergo several types of chemical reactions, including:
Nucleophilic Substitution (SN2): The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 2-(2-methylpropyl)-1-ethyl-1H-imidazole.
科学的研究の応用
2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The chloro-substituted alkyl chain and the imidazole ring can interact with specific binding sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(3-Chloro-2-methylpropyl)-1H-imidazole: Lacks the ethyl group, making it less hydrophobic.
1-Ethyl-2-methylimidazole: Lacks the chloro-substituted alkyl chain, affecting its reactivity and biological activity.
2-(3-Bromo-2-methylpropyl)-1-ethyl-1H-imidazole: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity.
Uniqueness
2-(3-Chloro-2-methylpropyl)-1-ethyl-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H15ClN2 |
|---|---|
分子量 |
186.68 g/mol |
IUPAC名 |
2-(3-chloro-2-methylpropyl)-1-ethylimidazole |
InChI |
InChI=1S/C9H15ClN2/c1-3-12-5-4-11-9(12)6-8(2)7-10/h4-5,8H,3,6-7H2,1-2H3 |
InChIキー |
PBMGIYVZOZAARU-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CN=C1CC(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-7-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13526748.png)
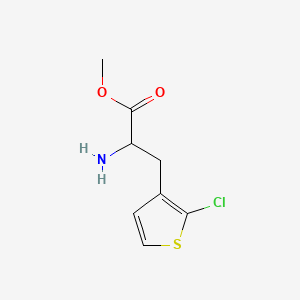
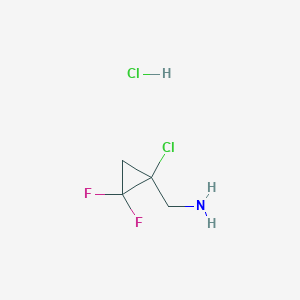
![methyl3-methyl-4-oxo-4H,5H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13526770.png)

![2-Methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B13526777.png)
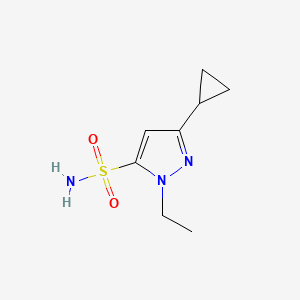


![3-amino-N-[(furan-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13526799.png)
